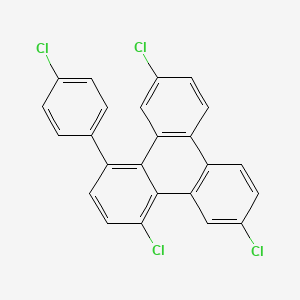
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate is a chemical compound with the molecular formula C34H27O2P and a molecular weight of 498.5 g/mol . This compound is known for its unique structure, which combines the properties of tetraphenylphosphonium and 3-hydroxynaphthalen-2-olate, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate typically involves the reaction of tetraphenylphosphonium salts with 3-hydroxynaphthalen-2-olate under controlled conditions. One common method includes the use of tetraphenylphosphonium bromide or tetraphenylphosphonium chloride as starting materials . The reaction is usually carried out in an aqueous ethanol solution, where the tetraphenylphosphonium salt reacts with the sodium salt of 3-hydroxynaphthalen-2-olate . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include aqueous ethanol , acidic or basic conditions , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate involves its interaction with cellular components. The compound is known to accumulate in mitochondria due to the mitochondrial membrane potential (ΔΨm). This accumulation is driven by the lipophilic cationic nature of tetraphenylphosphonium, which allows it to penetrate the hydrophobic barriers of the plasma and mitochondrial membranes . The difference in membrane potential between normal and carcinoma cells results in a higher accumulation of the compound in carcinoma mitochondria, making it useful for tumor imaging .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate can be compared with other similar compounds, such as:
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium iodide
- Tetraphenylphosphonium tetrafluoroborate
- Tetraphenylphosphonium phenolate
These compounds share the tetraphenylphosphonium moiety but differ in their anionic counterparts. The uniqueness of this compound lies in its combination with 3-hydroxynaphthalen-2-olate, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C34H27O2P |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
3-hydroxynaphthalen-2-olate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C10H8O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-20H;1-6,11-12H/q+1;/p-1 |
InChI-Schlüssel |
KECUHYVVFZSFDE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C2C=C(C(=CC2=C1)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
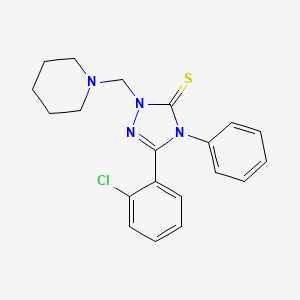
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
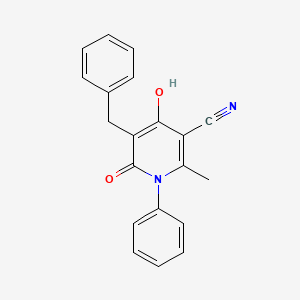
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
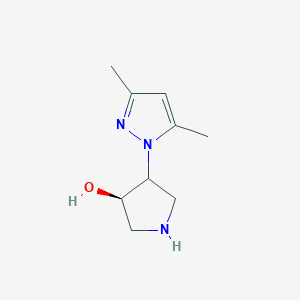
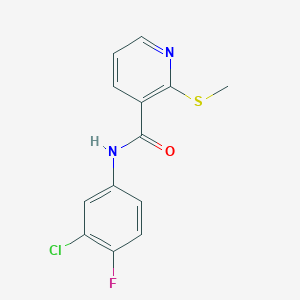
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)
![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)
